molecular formula C20H20N4O3 B2836929 8-(4-Nitrobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1358252-45-5

8-(4-Nitrobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Número de catálogo B2836929
Número CAS: 1358252-45-5
Peso molecular: 364.405
Clave InChI: UCTKTHNVOYZGBM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-(4-Nitrobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound that was first synthesized by K. C. Nicolaou and co-workers in 2006. The compound has a unique structure that makes it an attractive target for scientific research.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Safety Profile

Trazpiroben (TAK-906) is a peripherally selective dopamine D2/D3 receptor antagonist that has been explored for its potential to treat chronic gastroparesis. A phase I study involving healthy Japanese participants aimed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of Trazpiroben. This study revealed that Trazpiroben was well tolerated with no clinically meaningful adverse events observed. Its rapid absorption and elimination were noted, with an increase in serum prolactin levels indicating receptor target engagement. These findings suggest that Trazpiroben may represent a promising therapy for chronic gastroparesis across different populations, warranting further evaluation in ongoing phase IIb studies (Yamaguchi et al., 2021).

Potential for Treating Gastroparesis

Further investigation into the pharmacokinetics of Trazpiroben following the inhibition of organic anion transporting polypeptides (OATPs) 1B1 and 1B3 by rifampin was conducted. This study confirmed Trazpiroben as a substrate of OATP1B1/1B3, highlighting the importance of cautious co-administration with moderate to strong inhibitors of these transporters. The research provides critical insights into the pharmacological profile of Trazpiroben and its interactions, indicating its therapeutic potential and the need for careful consideration of drug-drug interactions (Mukker et al., 2022).

Exploration of Safety and Pharmacodynamics

Another phase I study explored the safety, pharmacokinetics, and pharmacodynamics of Trazpiroben in healthy participants, focusing on its potential for the long-term treatment of gastroparesis. The study highlighted Trazpiroben's minimal brain penetration and low affinity for the human ether‐à‐go‐go‐related gene (hERG) potassium channel, which could reduce CNS and cardiovascular adverse effects associated with other dopamine D2/D3 receptor antagonists. These properties support the continued development of Trazpiroben for gastroparesis treatment, underscoring its unique pharmacological advantages (Whiting et al., 2021).

Propiedades

IUPAC Name

8-[(4-nitrophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c25-19-18(16-4-2-1-3-5-16)21-20(22-19)10-12-23(13-11-20)14-15-6-8-17(9-7-15)24(26)27/h1-9H,10-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTKTHNVOYZGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Nitrobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.